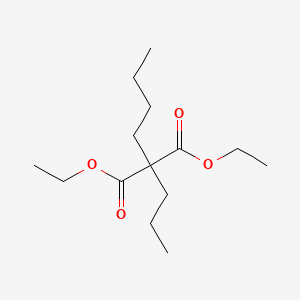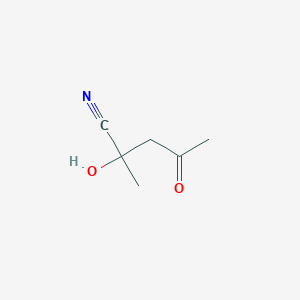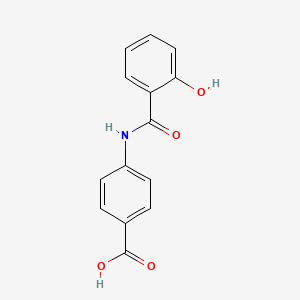![molecular formula C11H14O B14734604 1-Methyl-4-[(2-methylprop-2-en-1-yl)oxy]benzene CAS No. 5471-86-3](/img/structure/B14734604.png)
1-Methyl-4-[(2-methylprop-2-en-1-yl)oxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-[(2-methylprop-2-en-1-yl)oxy]benzene, also known as 1-Methyl-4-(2-methyl-2-propen-1-yl)benzene, is an organic compound with the molecular formula C11H14. This compound is characterized by a benzene ring substituted with a methyl group and an allyl ether group. It is commonly used as an intermediate in organic synthesis and has applications in various fields, including the fragrance industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methyl-4-[(2-methylprop-2-en-1-yl)oxy]benzene can be synthesized through several methods. One common route involves the alkylation of 4-methylphenol (p-cresol) with 2-methylpropene in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction typically occurs at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions allows for efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-[(2-methylprop-2-en-1-yl)oxy]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the allyl ether group to a saturated ether using hydrogen gas and a metal catalyst like palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids
Reduction: Formation of saturated ethers
Substitution: Formation of halogenated or nitrated derivatives
Scientific Research Applications
1-Methyl-4-[(2-methylprop-2-en-1-yl)oxy]benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the fragrance industry for the synthesis of aromatic compounds.
Mechanism of Action
The mechanism of action of 1-Methyl-4-[(2-methylprop-2-en-1-yl)oxy]benzene involves its interaction with specific molecular targets and pathways. The compound’s allyl ether group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including antimicrobial and antioxidant activities .
Comparison with Similar Compounds
1-Methyl-4-[(2-methylprop-2-en-1-yl)oxy]benzene can be compared with other similar compounds, such as:
Benzene, (2-methyl-1-propenyl)-: Similar structure but lacks the ether linkage.
2-Methyl-3-(4-methylphenyl)-1-propene: Similar structure with a different substitution pattern on the benzene ring.
4-(2-Methylallyl)toluene: Similar structure with a different functional group.
These comparisons highlight the unique presence of the allyl ether group in this compound, which contributes to its distinct chemical and biological properties.
Properties
CAS No. |
5471-86-3 |
|---|---|
Molecular Formula |
C11H14O |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
1-methyl-4-(2-methylprop-2-enoxy)benzene |
InChI |
InChI=1S/C11H14O/c1-9(2)8-12-11-6-4-10(3)5-7-11/h4-7H,1,8H2,2-3H3 |
InChI Key |
DASHSMQYVMTAHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


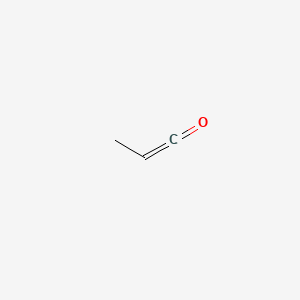

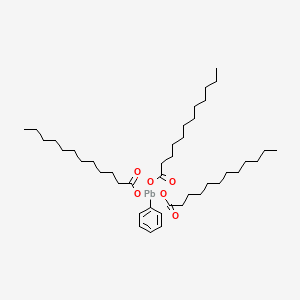
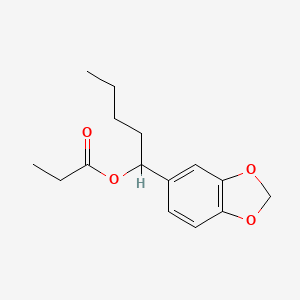
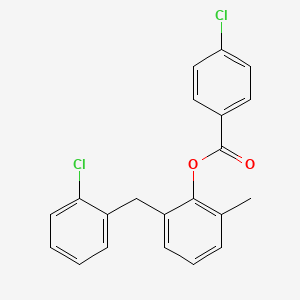

![[2-[2,2-Dimethyl-6-(4-methylphenyl)sulfonyloxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-(4-methylphenyl)sulfonyloxyethyl] 4-methylbenzenesulfonate](/img/structure/B14734567.png)
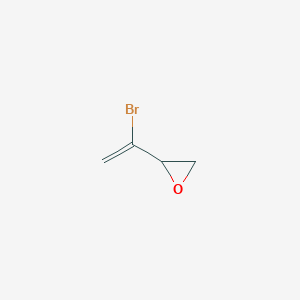
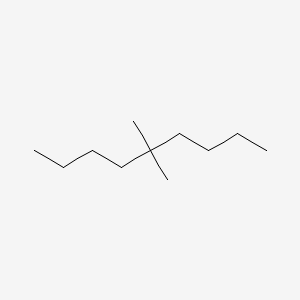
![n-[2,2-Diphenyl-3-(piperidin-1-yl)propyl]propanamide](/img/structure/B14734581.png)
